Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-
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Overview
Description
Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a urea backbone substituted with a chlorinated trifluoromethylphenyl group and an imidazopyridinyl-oxyphenyl group. Its distinct chemical properties make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]- typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize the reaction rate and yield. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea compounds .
Scientific Research Applications
Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl and imidazopyridinyl groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoro-3-nitrophenyl)-3-(3-hydroxy-2-pyridyl)urea
- 3,4-Dichloro-α,α,α-trifluoro-o-benzotoluidide
Uniqueness
Compared to similar compounds, Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and imidazopyridinyl groups contribute to its high stability and specificity in various applications.
Properties
Molecular Formula |
C20H13ClF3N5O3 |
---|---|
Molecular Weight |
463.8 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(2-oxo-1,3-dihydroimidazo[4,5-b]pyridin-7-yl)oxy]phenyl]urea |
InChI |
InChI=1S/C20H13ClF3N5O3/c21-14-6-3-11(9-13(14)20(22,23)24)27-18(30)26-10-1-4-12(5-2-10)32-15-7-8-25-17-16(15)28-19(31)29-17/h1-9H,(H2,26,27,30)(H2,25,28,29,31) |
InChI Key |
MBDHTDOTFOZBKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=C4C(=NC=C3)NC(=O)N4 |
Origin of Product |
United States |
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